4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid
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Overview
Description
4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid is a compound that combines the structural features of tetrazole and furazan rings. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values . Furazan derivatives are known for their energetic properties and are used in various applications, including explosives and propellants .
Preparation Methods
The synthesis of 4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid involves multiple steps. One common method includes the reaction of furazan derivatives with tetrazole precursors. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as indium(III) chloride . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like sodium azide or triethyl orthoformate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole moiety makes it useful in studying enzyme inhibition and receptor binding.
Industry: The energetic properties of the furazan ring make it valuable in the development of explosives and propellants.
Mechanism of Action
The mechanism of action of 4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors similarly. The furazan ring’s energetic properties can lead to the release of energy upon decomposition, making it useful in energetic materials.
Comparison with Similar Compounds
4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-carboxylic acid can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: Known for its high acidity and use in pharmaceuticals.
1,2,4-Triazole derivatives: These compounds also exhibit diverse biological activities and are used in various medicinal applications.
Furazan derivatives: Similar to this compound, these compounds are used in energetic materials.
The uniqueness of this compound lies in its combination of tetrazole and furazan rings, providing both biological activity and energetic properties.
Properties
Molecular Formula |
C5H5N7O3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
4-(tetrazol-1-ylmethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5N7O3/c13-5(14)3-4(9-15-8-3)6-1-12-2-7-10-11-12/h2H,1H2,(H,6,9)(H,13,14) |
InChI Key |
YYSXYGJJDMHKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CNC2=NON=C2C(=O)O |
Origin of Product |
United States |
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